6-Methylimidazo[1,2-a]pyrazine
Overview
Description
Imidazo[1,2-a]pyrazine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyrazines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations . The different conformations were stabilized by hydrogen bonds, such as OH⋯N, ArH⋯N .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Physical and Chemical Properties Analysis
While specific physical and chemical properties of 6-Methylimidazo[1,2-a]pyrazine were not found, pyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
6-Methylimidazo[1,2-a]pyrazine and related compounds have been a subject of interest in synthetic organic chemistry. Notable research includes:
Aqueous Synthesis : The aqueous synthesis of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine derivatives, has been achieved without the deliberate addition of catalysts, highlighting a methodological advancement in the synthesis of these compounds (Darapaneni, Rao, & Adimurthy, 2013).
Green Synthesis and Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized using green chemistry principles, such as microwave irradiation. These compounds displayed promising antimicrobial activity (Jyothi & Madhavi, 2019).
Chemiluminescence Properties : Studies on the chemiluminescence properties of imidazo[1,2-a]pyrazine derivatives, like 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, have been conducted, revealing their potential in detecting active oxygen species and other applications (Toya, Kayano, Sato, & Goto, 1992).
Protonation Studies : The protonation of 1-methylimidazo(4,5-B)pyrazines, a related compound, has been investigated using NMR methods, providing insights into the structural and electronic properties of these molecules (Dvoryantseva et al., 1977).
Applications in Medicinal Chemistry and Drug Discovery
Targeting P53 in Cancer Cell Lines : Research on (imidazo[1,2-a]pyrazin-6-yl)ureas has shown potential in targeting P53 mutant proteins in non-small cell lung cancer cell lines, suggesting a role in cancer therapy (Bazin et al., 2016).
Inhibitors of Checkpoint and Other Kinases : A range of 3,6-di(hetero)arylimidazo[1,2-a]pyrazine derivatives have been developed as ATP-competitive inhibitors of CHK1 and showed potential in inhibiting other kinases, indicating their significance in kinase-related disease pathways (Matthews et al., 2010).
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Future research could focus on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrazine core . This could improve the ecological impact of the classical schemes and lead to the discovery of new drugs .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKNBNNWHYJGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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